1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and a trifluoromethylphenyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the following steps:
Formation of the Hydroxyethyl Intermediate: Reacting cyclohexylamine with an epoxide to form the 2-hydroxyethyl derivative.
Urea Formation: Reacting the hydroxyethyl derivative with an isocyanate or carbamoyl chloride to form the urea linkage.
Introduction of the Trifluoromethylphenyl Group: Coupling the urea intermediate with a trifluoromethylphenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the urea group would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-phenylurea: Lacks the cyclohexyl and trifluoromethyl groups.
1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea: Lacks the trifluoromethyl group.
1-(2-Hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the cyclohexyl group.
Uniqueness
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the combination of the cyclohexyl, hydroxyethyl, and trifluoromethylphenyl groups. This combination can impart specific physical, chemical, and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c17-16(18,19)12-7-4-8-13(9-12)21-15(23)20-10-14(22)11-5-2-1-3-6-11/h4,7-9,11,14,22H,1-3,5-6,10H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMATVAGHUAGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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